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Compound of Interest

Compound Name: Dithallium chromate

Cat. No.: B15350606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thallium(I) chromate (Tl₂CrO₄) is an inorganic compound that, while not as extensively studied

in coordination chemistry as other transition metal complexes, presents a unique intersection of

the chemical properties of thallium and chromium. For researchers in materials science, it

offers a potential building block for novel solid-state structures. For toxicologists and drug

development professionals, understanding its behavior is crucial due to the high toxicity of both

thallium and hexavalent chromium. This guide provides a comprehensive overview of the

known coordination chemistry of thallium chromate, including its synthesis, structural

properties, and spectroscopic signature. Furthermore, it delves into the toxicological

implications by visualizing the cellular pathways affected by thallium, a key consideration for

any application or accidental exposure.

Core Physicochemical Properties
Thallium(I) chromate is a yellow, crystalline solid that is sparingly soluble in water. Its

insolubility has been historically utilized in the gravimetric analysis of thallium.[1] Key

quantitative data for thallium chromate are summarized in the table below.
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Property Value Unit Reference(s)

Formula Tl₂CrO₄ [2]

Molar Mass 524.73 g/mol [2]

Appearance
Yellow rhombic

crystals
[2]

Density 6.91 (at 25 °C) g/cm³ [2]

Melting Point 633 °C [2]

Solubility in Water 0.0042 (at 20 °C) g/100 g [2]

0.03 (at 60 °C) g/100 g [1][2]

0.2 (at 100 °C) g/100 g [1]

Standard Molar

Enthalpy of Formation

(ΔfH⁰)

-934.2 kJ/mol [2]

Standard Molar Gibbs

Energy of Formation

(ΔfG⁰)

-850.6 kJ/mol [2]

Standard Molar

Entropy (S⁰)
282.3 J/(mol·K) [2]

Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of high-purity, crystalline thallium(I) chromate

for coordination chemistry studies is not readily available in modern literature. However, its

preparation is straightforward and is based on the precipitation reaction between a soluble

thallium(I) salt and a soluble chromate salt. The following protocol is adapted from procedures

described for the gravimetric determination of thallium.[1]

Experimental Protocol: Synthesis of Thallium(I) Chromate

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://ajsonline.org/article/124175.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://ajsonline.org/article/124175.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://scispace.com/pdf/the-inorganic-crystal-structure-database-icsd-present-and-1dyo30mxpx.pdf
https://ajsonline.org/article/124175.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thallium(I) nitrate (TlNO₃) or Thallium(I) sulfate (Tl₂SO₄)

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

Ammonium hydroxide (NH₄OH) solution (optional, for pH adjustment)

Deionized water

Filter paper

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Preparation of Solutions:

Prepare a solution of a soluble thallium(I) salt (e.g., 1% w/v TlNO₃ in deionized water).

Prepare a solution of a soluble chromate salt (e.g., 1% w/v K₂CrO₄ in deionized water).

Precipitation:

In a beaker, take a measured volume of the thallium(I) salt solution.

Slowly add the potassium chromate solution dropwise while stirring continuously. A yellow

precipitate of thallium(I) chromate will form immediately.

If starting with potassium dichromate, it is advisable to make the thallium solution slightly

alkaline with a few drops of ammonium hydroxide to ensure the formation of the chromate

ion (CrO₄²⁻).[1]

Digestion and Isolation:

Gently heat the suspension to near boiling for a short period to encourage the formation of

larger, more easily filterable crystals.

Allow the precipitate to cool and settle.

Filter the yellow precipitate using a pre-weighed filter paper.
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Wash the precipitate with small portions of cold deionized water to remove any soluble

impurities.

Dry the precipitate in an oven at a temperature below its melting point (e.g., 100-120 °C)

until a constant weight is achieved.

Experimental Workflow for Synthesis
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Solution Preparation

Dissolve Tl(I) salt
(e.g., TlNO₃) in H₂O

Precipitation:
Add K₂CrO₄ solution to TlNO₃ solution

with stirring

Dissolve Chromate salt
(e.g., K₂CrO₄) in H₂O

Digestion:
Gently heat the suspension

Filtration:
Isolate the yellow precipitate

Washing:
Wash with cold deionized water

Drying:
Dry in an oven at 100-120 °C

Thallium(I) Chromate (Tl₂CrO₄)

Click to download full resolution via product page

A flowchart outlining the synthesis of thallium(I) chromate.

Structural and Spectroscopic Characterization
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Crystal Structure
Detailed single-crystal X-ray diffraction data for thallium(I) chromate is not readily available in

open-access crystallographic databases. However, based on the known structures of other

simple chromate salts, the chromate anion (CrO₄²⁻) adopts a tetrahedral geometry. The bond

lengths and angles within the chromate and the related dichromate anion are well-established.

Parameter Chromate (CrO₄²⁻)
Dichromate
(Cr₂O₇²⁻)

Reference(s)

Cr-O bond length

(terminal)
~1.63 Å ~1.63 Å [3]

Cr-O bond length

(bridging)
N/A ~1.79 Å [3][4]

O-Cr-O bond angle ~109.5°
~109.5° (in tetrahedral

units)

Cr-O-Cr bond angle N/A ~126° [4]

In the absence of a definitive crystal structure for Tl₂CrO₄, it is reasonable to assume an ionic

lattice with tetrahedral CrO₄²⁻ anions and Tl⁺ cations. The coordination environment around the

thallium(I) ion is likely influenced by its large ionic radius and the presence of a

stereochemically active 6s² lone pair, which can lead to distorted coordination geometries in the

solid state.

Spectroscopic Properties
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of thallium chromate are

expected to be dominated by the internal modes of the tetrahedral chromate anion. For a

tetrahedral ion (Td point group), four fundamental vibrational modes are expected. All four

modes are Raman active, while only two (the asymmetric stretch and the asymmetric bend) are

typically IR active. The symmetric stretching mode is often the most intense band in the Raman

spectrum.

Expected Vibrational Modes for the Chromate Anion:
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Mode Description
Approximate
Wavenumber
(cm⁻¹)

Activity

ν₁ (A₁) Symmetric Stretch 840 - 880
Raman (strong,

polarized)

ν₂ (E) Symmetric Bend 340 - 380 Raman

ν₃ (F₂) Asymmetric Stretch 880 - 920 IR (strong), Raman

ν₄ (F₂) Asymmetric Bend 380 - 420 IR, Raman

UV-Visible Spectroscopy: The yellow color of thallium chromate arises from electronic

transitions within the chromate anion. Specifically, it is due to a ligand-to-metal charge transfer

(LMCT) band in the near-ultraviolet and visible region, where an electron is excited from a non-

bonding 2p orbital of an oxygen atom to a vacant d-orbital of the chromium(VI) center.

Coordination Chemistry and Reactivity
There is a scarcity of published research on the coordination chemistry originating from pre-

formed thallium chromate. Its low solubility in most common solvents limits its use as a

precursor in solution-phase synthesis of coordination complexes.

However, the formation of thallium chromate itself is a coordination-driven precipitation

reaction. The chromate anion can act as a ligand, bridging metal centers to form coordination

polymers. While no such structures involving Tl⁺ and CrO₄²⁻ are well-documented, the

possibility of forming extended lattices or heterometallic frameworks under specific conditions

(e.g., hydrothermal synthesis) cannot be ruled out.

Toxicological Profile and Cellular Signaling
Pathways
The high toxicity of thallium compounds is a major concern. Thallium(I) is particularly

hazardous due to its chemical similarity to the potassium ion (K⁺), allowing it to enter cells via

potassium uptake pathways and disrupt numerous physiological processes. For professionals
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in drug development, understanding these mechanisms is critical for assessing potential

toxicities and developing antidotes.

The primary mechanisms of thallium toxicity at the cellular level include:

Interference with Potassium-Dependent Processes: Tl⁺ can substitute for K⁺ in enzymes and

ion channels, such as the Na⁺/K⁺-ATPase pump, leading to a disruption of the cellular

membrane potential.

Inhibition of Enzymes: Thallium has a high affinity for sulfhydryl (-SH) groups in proteins,

leading to the inhibition of critical enzymes.

Induction of Oxidative Stress: Thallium exposure leads to the generation of reactive oxygen

species (ROS), causing damage to lipids, proteins, and DNA. This, in turn, can trigger

mitochondrial dysfunction.

Mitochondrial Damage: Thallium can accumulate in mitochondria, leading to a decrease in

the mitochondrial membrane potential, inhibition of the electron transport chain, and the

opening of the mitochondrial permeability transition pore (mPTP). This disrupts ATP

synthesis and can initiate apoptosis (programmed cell death).

Induction of Apoptosis: The release of cytochrome c from damaged mitochondria activates a

cascade of caspases, leading to the execution of the apoptotic program.

Signaling Pathway of Thallium-Induced Cellular Toxicity
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A simplified signaling pathway of thallium-induced cytotoxicity.
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Conclusion
Thallium(I) chromate remains a compound with underexplored potential in coordination and

materials chemistry, largely due to its insolubility and the inherent toxicity of its constituent

elements. While its basic physicochemical properties are known, a detailed understanding of its

crystal structure and reactivity is still lacking. The primary significance of this compound for

researchers, particularly in the life sciences, lies in its toxicological profile. The ability of thallium

to mimic potassium and wreak havoc on cellular machinery underscores the importance of

understanding the fundamental chemistry of such toxic metal compounds. Future research into

the solid-state structure and potential for forming heterometallic coordination polymers could

open new avenues for this classic inorganic salt, provided that appropriate safety measures are

rigorously followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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